1-(3-Chloropropyl)naphthalene

Catalog No.
S13644092
CAS No.
27650-85-7
M.F
C13H13Cl
M. Wt
204.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloropropyl)naphthalene

CAS Number

27650-85-7

Product Name

1-(3-Chloropropyl)naphthalene

IUPAC Name

1-(3-chloropropyl)naphthalene

Molecular Formula

C13H13Cl

Molecular Weight

204.69 g/mol

InChI

InChI=1S/C13H13Cl/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2

InChI Key

ANJLYKLFJOGBET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCCl

1-(3-Chloropropyl)naphthalene is an organic compound that features a naphthalene ring substituted with a chloropropyl group at the 1-position. This compound is notable for its structural characteristics, which combine the properties of both naphthalene and alkyl halides. The presence of the chloropropyl group introduces unique reactivity patterns, making it an interesting subject for various chemical and biological studies.

Typical of aromatic compounds and alkyl halides:

  • Nucleophilic Substitution: The chloropropyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes.

These reactions are influenced by the nature of the substituents and the reaction conditions.

Research indicates that naphthalene derivatives, including 1-(3-Chloropropyl)naphthalene, exhibit a variety of biological activities. Compounds with similar structures have been studied for their potential anticancer properties, anti-inflammatory effects, and antibacterial activity. For instance, naphthalene derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro . The specific biological activity of 1-(3-Chloropropyl)naphthalene requires further investigation to elucidate its potential pharmacological effects.

The synthesis of 1-(3-Chloropropyl)naphthalene can be achieved through several methods:

  • Alkylation of Naphthalene: This method typically involves treating naphthalene with a chloropropylating agent in the presence of a Lewis acid catalyst. The reaction conditions must be optimized to favor the formation of the desired product while minimizing side reactions.
  • Chlorination of Propyl-substituted Naphthalenes: Another approach may involve the chlorination of propyl-substituted naphthalenes under controlled conditions to introduce the chloropropyl group.

These synthetic routes highlight the versatility in producing this compound depending on available reagents and desired outcomes.

1-(3-Chloropropyl)naphthalene has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Given its biological activity, it may be explored as a lead compound for developing new therapeutic agents.
  • Material Science: The compound could be utilized in creating novel materials with specific electronic or optical properties due to its aromatic structure.

Interaction studies involving 1-(3-Chloropropyl)naphthalene focus on its binding affinity with biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific proteins or enzymes.
  • In Vitro Assays: To evaluate its effects on cell lines and determine cytotoxicity or other biological responses.

These studies are essential for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 1-(3-Chloropropyl)naphthalene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(2-Chloropropyl)naphthaleneChloropropyl group at the 2-positionDifferent reactivity due to position of substitution
1-(4-Chlorobutyl)naphthaleneButyl group instead of propylLonger carbon chain may affect solubility
1-(3-Bromopropyl)naphthaleneBromine instead of chlorineDifferent electrophilic properties
2-(3-Chloropropyl)naphthaleneChloropropyl group at the 2-positionPotentially different biological activity

Uniqueness

1-(3-Chloropropyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and biological properties. The combination of a chlorinated alkane with an aromatic system allows for diverse chemical transformations and potential applications in medicinal chemistry. Further research is necessary to fully explore its capabilities and applications in various fields.

XLogP3

4.8

Exact Mass

204.0705781 g/mol

Monoisotopic Mass

204.0705781 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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